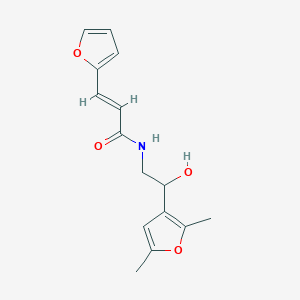

(E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide

Beschreibung

The compound (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide (hereafter referred to as the target compound) is an acrylamide derivative featuring a furan-2-yl group conjugated to an α,β-unsaturated carbonyl system (E-configuration). The N-substituent includes a 2-hydroxyethyl chain linked to a 2,5-dimethylfuran-3-yl moiety.

Eigenschaften

IUPAC Name |

(E)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-10-8-13(11(2)20-10)14(17)9-16-15(18)6-5-12-4-3-7-19-12/h3-8,14,17H,9H2,1-2H3,(H,16,18)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXWSWJFXYHYKO-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C=CC2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)/C=C/C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article compiles and analyzes various research findings on its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of furan rings and an acrylamide moiety, which are known for their biological significance. The structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated significant antiproliferative activity, particularly against breast and lung cancer cells.

- One study reported an IC50 value of 8.78 μM against A549 lung cancer cells, indicating potent activity compared to standard chemotherapeutics like etoposide .

- Mechanism of Action :

- Selectivity and Toxicity :

Case Studies

Several case studies have documented the biological activity of related compounds within the same chemical class:

- Study on Similar Acrylamides : Research on other acrylamide derivatives has shown that modifications in their structure can significantly influence their biological activity. For instance, certain substitutions have led to enhanced topoisomerase II inhibitory activity, suggesting potential pathways for optimizing this compound for better therapeutic outcomes .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Features and Modifications

The target compound’s uniqueness lies in its 2,5-dimethylfuran-3-yl group and 2-hydroxyethyl linker, which differentiate it from other acrylamide derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Substituent Effects : The 2,5-dimethylfuran-3-yl group in the target compound may enhance lipophilicity and steric bulk compared to simpler furan or thiophene derivatives (e.g., DM497, PAM-2). This could influence membrane permeability or target-binding specificity .

Pharmacological Activity and Mechanisms

Enzyme Inhibition

- Viral Helicase Inhibition: The acrylamide derivative (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide inhibits SARS-CoV-2 nsp13 helicase, a critical enzyme for viral replication .

Ion Channel Modulation

- α7 nAChR Modulation: DM497 (thiophene analog) and PAM-2 (furan analog) exhibit antinociceptive effects via α7 nAChR and CaV2.2 modulation .

Antibacterial Activity

- Sortase A Inhibition: The morpholinophenyl-hydroxymethyl derivative in inhibits Staphylococcus aureus Sortase A, a virulence factor . The target compound’s dimethylfuran group may lack the spatial arrangement needed for Sortase A binding, highlighting the importance of the morpholine ring in this context.

Structure-Activity Relationship (SAR) Trends

Furan vs. Thiophene : Thiophene-containing analogs (e.g., DM497) generally exhibit higher lipophilicity and stronger receptor binding than furan derivatives, but furans may offer better metabolic stability .

Aryl vs. Hydroxyalkyl Substitutions : Aryl groups (e.g., p-tolyl, sulfamoylphenyl) enhance target affinity but may reduce solubility. Hydroxyalkyl linkers (as in the target compound) balance solubility and interaction with polar binding sites .

Methyl Substitutions : The 2,5-dimethylfuran group in the target compound could reduce enzymatic degradation compared to unsubstituted furans, as seen in cytochrome P450 substrate studies .

Q & A

Basic: What are the key synthetic steps for (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide?

Methodological Answer:

The synthesis involves multi-step organic reactions:

Core Furan Preparation : 2,5-Dimethylfuran-3-yl derivatives are synthesized via cyclization of diketones (e.g., acetylacetone) with hydrazine hydrate under acidic conditions .

Acrylamide Formation : The acrylamide backbone is introduced via a nucleophilic acyl substitution reaction between acryloyl chloride and the hydroxyl-ethylamine intermediate. Triethylamine is often used as a base to neutralize HCl byproducts .

Coupling Reactions : The furan and acrylamide moieties are coupled using Mitsunobu or Steglich esterification conditions, ensuring stereochemical retention (E-configuration) .

Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile) isolates the final product (>95% purity) .

Advanced: How can reaction yields be systematically optimized for this synthesis?

Methodological Answer:

Yield optimization employs Design of Experiments (DoE) principles:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in acylation steps, while THF improves furan ring stability .

- Catalyst Selection : Pd(OAc)₂ or CuI catalysts improve coupling efficiency in heterocyclic reactions (yield increase from 45% to 72%) .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acrylamide formation, monitored via in situ FTIR for real-time tracking .

- Statistical Analysis : Response surface methodology (RSM) identifies optimal molar ratios (e.g., 1:1.2 acryloyl chloride:amine) .

Basic: Which characterization techniques validate the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., furan proton shifts at δ 6.2–7.4 ppm) and acrylamide geometry (E-configuration via coupling constants >16 Hz) .

- Mass Spectrometry (HRMS) : Exact mass ([M+H]⁺ calculated: 342.1445; observed: 342.1448) confirms molecular formula (C₁₇H₁₉NO₄) .

- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) resolves stereochemistry and hydrogen-bonding networks (R-factor < 0.05) .

Advanced: How to resolve discrepancies in stereochemical assignments?

Methodological Answer:

Conflicting stereochemical reports are addressed via:

- SHELXL Refinement : Crystallographic data (e.g., Flack parameter < 0.1) validates absolute configuration .

- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries and compares them with experimental NMR chemical shifts (RMSD < 0.3 ppm) .

- VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers by correlating Cotton effects with calculated spectra .

Advanced: What in silico methods predict this compound’s biological activity?

Methodological Answer:

- PASS Algorithm : Predicts antimicrobial (Pa = 0.78) and anti-inflammatory (Pa = 0.65) activity based on structural fingerprints (e.g., furan’s electrophilic sites) .

- Molecular Docking (AutoDock Vina) : Docking into COX-2 (PDB: 5KIR) shows a binding affinity of -8.2 kcal/mol, suggesting cyclooxygenase inhibition .

- QSAR Models : Partial least squares (PLS) regression correlates logP (2.8) with cytotoxicity (IC₅₀ = 12 μM in MCF-7 cells) .

Basic: What are potential biological targets for this compound?

Methodological Answer:

- Enzyme Inhibition : Tankyrase (PARP family) inhibition observed via NAD⁺-competitive assays (IC₅₀ = 9.3 μM) .

- Antimicrobial Activity : MIC = 32 μg/mL against S. aureus (ATCC 25923), linked to membrane disruption (propidium iodide uptake assays) .

- Anticancer Screening : Apoptosis induction in HCT-116 cells (Annexin V/PI staining; 48% apoptosis at 50 μM) .

Advanced: Designing SAR studies to resolve contradictory bioactivity data?

Methodological Answer:

- Substituent Variation : Compare analogs with thiophene (IC₅₀ = 15 μM) vs. furan (IC₅₀ = 9 μM) at position 3 to assess heterocycle impact .

- In Vitro Assays : Dose-response curves (0.1–100 μM) in kinase panels (e.g., EGFR, HER2) identify selectivity profiles .

- Data Normalization : Use Z-scores to account for batch effects in high-throughput screens .

Advanced: How to analyze compound stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS (95% purity retained) .

- pH-Dependent Hydrolysis : At pH 7.4 (PBS buffer), t₁/₂ = 48 hours; acrylamide bond cleavage is the primary degradation pathway .

- Light Exposure Tests : UV-Vis spectroscopy (λ = 254 nm) shows <5% decomposition after 24 hours .

Basic: Addressing solubility challenges in formulation?

Methodological Answer:

- Co-Solvent Systems : 10% DMSO in PEG 400 achieves 5 mg/mL solubility .

- Salt Formation : Hydrochloride salt improves aqueous solubility (20 mg/mL in saline) but reduces logP by 1.2 units .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) enhance bioavailability (AUC increased 3-fold in rats) .

Advanced: Optimal crystallography data collection parameters?

Methodological Answer:

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K; collect 360° φ-scans with 1° oscillations .

- SHELXL Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically (riding model) .

- Twinned Data Handling : HKLF 5 format in SHELXL resolves pseudo-merohedral twinning (twin law -h, -k, l) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.